3-Amino-1-hydroxycyclobutane-1-carboxylic acid;hydrochloride
Description
3-Amino-1-hydroxycyclobutane-1-carboxylic acid hydrochloride (CAS: 1246746-62-2) is a cyclobutane-derived compound characterized by a four-membered ring structure with amino (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) functional groups. The stereochemistry is specified as (1s,3s), indicating a rigid, planar conformation . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical research. Its molecular formula is C₅H₉NO₃·HCl, with a molecular weight of 167.6 g/mol . The compound is supplied globally by multiple vendors, including Prisun Pharmatech and Sichuan JingYu Chemical, indicating its relevance in drug discovery and organic synthesis .
Properties
IUPAC Name |
3-amino-1-hydroxycyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-1-5(9,2-3)4(7)8;/h3,9H,1-2,6H2,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWZNPSMASNJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-hydroxycyclobutane-1-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino acid derivative with a cyclobutanone derivative in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-hydroxycyclobutane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of N-substituted cyclobutane derivatives.
Scientific Research Applications
3-Amino-1-hydroxycyclobutane-1-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-hydroxycyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride
- Structure : Features a benzyloxy (-OCH₂C₆H₅) group instead of a hydroxyl group.
- Properties : Higher molecular weight (257.71 g/mol) and lipophilicity due to the aromatic benzyl group, which may improve membrane permeability but reduce aqueous solubility .
- Applications : Likely used in peptide mimetics or as a building block for bioactive molecules.
1-Amino-3,3-dimethylcyclobutane-1-carboxylic Acid Hydrochloride
- Structure : Contains two methyl (-CH₃) groups at the 3-position of the cyclobutane ring.
- The dimethyl substitution enhances lipophilicity (logP ~1.5 estimated) compared to the target compound .
- Applications : Explored in conformational studies of strained rings for drug design.
Cyclobutanecarboxylic Acid, 3-Amino-2,2-dimethyl-, Methyl Ester Hydrochloride
- Structure : Methyl ester (-COOCH₃) replaces the carboxylic acid, with dimethyl groups at the 2-position.
- Properties : Esterification improves oral bioavailability by increasing lipophilicity but reduces stability under acidic conditions. Acts as a prodrug .
- Applications: Potential use in prodrug strategies for targeted drug delivery.
Cis-2-Amino-Cyclohex-3-ene Carboxylic Acid Hydrochloride
- Structure: Six-membered cyclohexene ring with a double bond and amino-carboxylic acid groups.
- Properties : Larger ring size reduces ring strain, while the double bond introduces planar rigidity. Lower solubility (logS ~-2.0) compared to cyclobutane analogs .
- Applications : Studied in peptide backbone modifications for enhanced metabolic stability.
Benazepril Hydrochloride Impurity E
- Structure: Benzazepine core with amino and carboxylic acid groups (C₂₄H₃₄N₂O₅·HCl).
- Properties : Complex bicyclic structure with a molecular weight of 467.00 g/mol. The extended π-system enables interactions with enzymes like ACE (angiotensin-converting enzyme) .
- Applications : Pharmacopeial reference standard for antihypertensive drug quality control.
Physicochemical and Functional Comparisons
Biological Activity
3-Amino-1-hydroxycyclobutane-1-carboxylic acid hydrochloride (AHCC) is a cyclobutane derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is primarily noted for its implications in neuropharmacology and as a potential therapeutic agent due to its unique structural properties.
- IUPAC Name : 3-Amino-1-hydroxycyclobutane-1-carboxylic acid hydrochloride
- Molecular Formula : CHClN\O
- Molecular Weight : 154.58 g/mol
- Solubility : Soluble in water and polar solvents.
The biological activity of AHCC is largely attributed to its interactions with various neurotransmitter systems. It has been identified as an inhibitor of certain receptors, including NMDA receptors, which play a crucial role in synaptic plasticity and memory function. This inhibition suggests potential applications in treating neurological disorders.
Neuroprotective Effects
Research indicates that AHCC exhibits neuroprotective properties. It has been shown to reduce oxidative stress and apoptosis in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Antitumor Activity
AHCC has also demonstrated antitumor activity. Studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. Its low toxicity profile makes it a candidate for further investigation as an adjunct therapy in cancer treatment .
Antimicrobial Properties
Preliminary studies suggest that AHCC may possess antimicrobial properties, particularly against certain strains of bacteria and fungi. This activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Case Studies and Research Findings
- Neuroprotection in Animal Models :
- Antitumor Efficacy :
-
Antimicrobial Activity :
- In vitro studies showed that AHCC exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 3-Amino-1-hydroxycyclobutane-1-carboxylic acid hydrochloride, and what key parameters influence reaction efficiency?
Synthesis typically involves cyclobutane ring formation, functionalization of the amino and hydroxy groups, and subsequent hydrochlorination. Key steps include:
- Cyclobutane backbone construction : Ring-closing strategies using [2+2] photocycloaddition or catalytic cyclopropane expansion (e.g., with 3,3-difluorocyclobutanone derivatives as intermediates) .
- Amino and hydroxy group introduction : Selective amine protection/deprotection and hydroxylation via oxyfunctionalization .
- Hydrochloride salt formation : Reaction with HCl in polar solvents (e.g., ethanol or water) under controlled pH .
Q. Critical parameters :
- Temperature control during cyclization to avoid side reactions.
- Catalyst selection (e.g., palladium for hydrogenation steps).
- Solvent polarity for optimizing salt precipitation .
Q. How can researchers characterize the structural integrity and purity of this compound?
Methodological approaches :
- NMR spectroscopy : Confirm cyclobutane ring geometry (e.g., cis/trans configuration) and substituent positions via H and C chemical shifts .
- HPLC-MS : Assess purity (>95%) and detect impurities (e.g., unreacted intermediates) using reverse-phase columns and electrospray ionization .
- X-ray crystallography : Resolve 3D structure for absolute stereochemistry confirmation .
- Elemental analysis : Validate empirical formula (CHClNO) .
Q. What stability considerations are critical for long-term storage of this compound?
- Moisture sensitivity : Store in desiccated environments (<5% humidity) to prevent hydrolysis of the cyclobutane ring .
- Temperature : Stable at -20°C for >2 years; avoid repeated freeze-thaw cycles.
- Light sensitivity : Protect from UV exposure to prevent photodegradation .
Advanced Research Questions
Q. What strategies address solubility challenges in aqueous and organic solvents for this compound?
- Co-solvent systems : Use DMSO/PBS (e.g., 5 mg/mL in DMSO for stock solutions) .
- pH adjustment : Optimize solubility in buffered solutions (pH 7.4) via zwitterionic form stabilization.
- Salt modification : Explore alternative counterions (e.g., trifluoroacetate) for improved lipophilicity .
Q. How can researchers design enzyme inhibition studies using this compound as a modulator?
- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., for proteases or kinases) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, K) .
- Structural studies : Co-crystallize with target enzymes (e.g., cyclophilin A) to map binding interactions .
Q. What computational approaches are recommended for predicting target interactions and binding affinity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS) .
- QSAR modeling : Corrogate substituent effects on bioactivity using Hammett constants or ML-based models .
Q. How should researchers analyze discrepancies in pharmacological data across in vitro and in vivo studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites in vivo .
- Species-specific differences : Compare rodent vs. human enzyme orthologs (e.g., CYP450 isoforms) .
Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound?
- Neuroinflammatory models : Administer in LPS-induced murine neuroinflammation to assess blood-brain barrier penetration .
- Pharmacokinetics : Measure plasma half-life (t) and tissue distribution via radiolabeled analogs (e.g., C-tracing) .
- Toxicity screening : Conduct acute/chronic dosing in zebrafish embryos (Danio rerio) for hepatorenal safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
